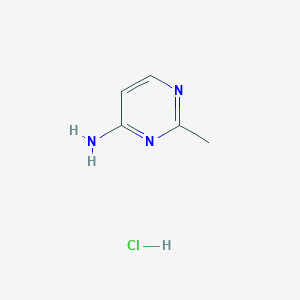
2-Methylpyrimidin-4-amine hydrochloride
Descripción general
Descripción
2-Methylpyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 856974-20-4 . It has a molecular weight of 145.59 and its linear formula is C5H8ClN3 .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrimidin-4-amine hydrochloride is represented by the linear formula C5H8ClN3 . The compound has a molecular weight of 145.59 .Physical And Chemical Properties Analysis
2-Methylpyrimidin-4-amine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
1. Derivatives Formation and Chemical Transformations
2-Methylpyrimidin-4-amine hydrochloride is utilized in the formation of various chemical derivatives. For instance, it is involved in the synthesis of thiazolo[4,5-d]pyrimidine derivatives through reactions with isothiocyanates and other secondary amines (Bakavoli, Nikpour, & Rahimizadeh, 2006). Additionally, it plays a role in the transformation of heterocyclic halogeno compounds with nucleophiles, leading to the formation of 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).
2. Synthesis of Antituberculous Compounds
The compound has been used in the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which demonstrate a pronounced antituberculous effect (Erkin & Krutikov, 2007).
3. Crystal and Molecular Structure Analysis
Research on 2-Methylpyrimidin-4-amine hydrochloride has extended to the study of its crystal and molecular structures. For instance, the conformational differences in its isomeric compounds have been analyzed through X-ray crystallography (Odell, McCluskey, Failes, & Tiekink, 2007).
4. Role as an Intermediate in Synthesis
This compound is an important intermediate in various syntheses. For example, it's used in the synthesis of the anticancer drug dasatinib, showcasing its significance in pharmaceutical applications (Guo Lei-ming, 2012).
5. Antibacterial and Antiviral Applications
The synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, derived from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, has shown potential antibacterial activity, indicating its application in the development of new antibacterial agents (Etemadi et al., 2016). Moreover, some novel MC‐1220 analogs synthesized from this compound have been evaluated for their activity against HIV‐1, revealing its potential in antiviral therapy (Loksha, Pedersen, Loddo, & la Colla, 2016).
6. Role in Hypertension Treatment
It plays a significant role in hypertension treatment as a potential imidazoline receptor agonist, highlighting its therapeutic relevance in cardiovascular conditions (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
7. Vitamin B1 Synthesis
2-Methylpyrimidin-4-amine hydrochloride is key in the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, an intermediate essential for Vitamin B1 production, demonstrating its importance in nutritional science (Zhao, Ma, & Chen, 2012).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGOCCGATVCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)





